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Compound of Interest

Compound Name: Ethyl 4-bromophenylacetate

Cat. No.: B048488 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
bromophenylacetate, a key intermediate in the synthesis of various organic compounds. The

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data
The following tables summarize the key quantitative data from the spectroscopic analysis of

Ethyl 4-bromophenylacetate, providing a clear and concise reference for its structural

identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.45 Doublet 2H 8.4 Ar-H

7.15 Doublet 2H 8.4 Ar-H

4.12 Quartet 2H 7.1 -O-CH₂-CH₃

3.54 Singlet 2H - Ar-CH₂-CO-

1.23 Triplet 3H 7.1 -O-CH₂-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppm Assignment

171.0 C=O

134.0 Ar-C

131.6 Ar-CH

131.2 Ar-CH

121.2 Ar-C-Br

61.0 -O-CH₂-CH₃

40.5 Ar-CH₂-CO-

14.1 -O-CH₂-CH₃

IR (Infrared) Spectroscopy Data
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Wavenumber (cm⁻¹) Functional Group Assignment

2981 C-H stretch (aliphatic)

1735 C=O stretch (ester)

1488 C=C stretch (aromatic)

1205 C-O stretch (ester)

1012 C-Br stretch

MS (Mass Spectrometry) Data
Mass-to-Charge Ratio (m/z) Interpretation

244/242
Molecular ion peak [M]⁺ / [M+2]⁺ (due to ⁷⁹Br/

⁸¹Br isotopes)

171/169 [M - OCH₂CH₃]⁺

89 [C₇H₅]⁺

Experimental Protocols
The acquisition of the spectroscopic data presented above follows standard laboratory

procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of Ethyl 4-bromophenylacetate is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are

recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard (0.00 ppm).

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a

liquid or low-melting solid sample like Ethyl 4-bromophenylacetate, the analysis is typically

performed using the Attenuated Total Reflectance (ATR) technique, where a small amount of
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the sample is placed directly on the ATR crystal. Alternatively, a thin film of the sample can be

prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the

standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. The sample, dissolved in a volatile organic solvent, is injected into the gas

chromatograph, where it is vaporized and separated from the solvent and any impurities. The

separated compound then enters the mass spectrometer, where it is ionized, typically by

electron impact (EI). The resulting fragments are separated based on their mass-to-charge

ratio (m/z) and detected to produce a mass spectrum.[1]

Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Ethyl 4-bromophenylacetate.
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Workflow for Spectroscopic Analysis of Ethyl 4-bromophenylacetate
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of Ethyl 4-
bromophenylacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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